Superior Antimalarial Potency of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) Versus Curcumin and Hydroxy Analog in PfATP6-Targeted Assays
In a head-to-head in vitro comparison, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) demonstrated 1.5‑fold higher potency than the natural product curcumin against both chloroquine-sensitive (3D7) and resistant (RKL-2) P. falciparum strains. The compound also retained substantial activity against the RKL-2 strain where the hydroxy analog CD-1 showed a marked drop in potency [1].
| Evidence Dimension | Antimalarial IC50 (μM) |
|---|---|
| Target Compound Data | 3D7: 1.764 μM; RKL-2: 7.40 μM |
| Comparator Or Baseline | Curcumin: 3D7: 2.59 μM, RKL-2: 11.3 μM; CD-9 (4-methyl analog): 3D7: 1.642 μM, RKL-2: 3.039 μM; CD-1 (4-hydroxy analog): 3D7: 2.59 μM, RKL-2: 113 μM |
| Quantified Difference | 1.5‑fold improvement over curcumin in 3D7; 1.5‑fold in RKL-2; 15‑fold improvement over CD-1 in RKL-2 |
| Conditions | In vitro P. falciparum 3D7 (chloroquine-sensitive) and RKL-2 (chloroquine-resistant) strains; SYBR Green I fluorescence assay; 72 h incubation |
Why This Matters
This demonstrates that the 4-methoxy substitution confers a balanced potency profile superior to the natural lead curcumin, directly justifying its selection as a core scaffold for antimalarial lead optimization and for use as a reference standard in PfATP6-targeted drug discovery programs.
- [1] Dohutia, C., Chetia, D., Gogoi, K., Sarma, K. Design, in silico and in vitro evaluation of curcumin analogues against Plasmodium falciparum. Experimental Parasitology, 2017, 175, 51–58. DOI: 10.1016/j.exppara.2017.02.006. View Source
